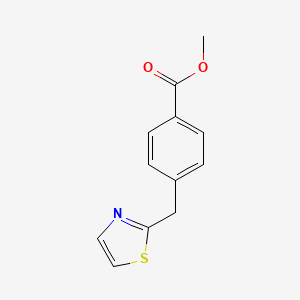

Methyl 4-(thiazol-2-ylmethyl)benzoate

Cat. No. B1401077

Key on ui cas rn:

1312536-22-3

M. Wt: 233.29 g/mol

InChI Key: UMPJEMFQDVAATE-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08759366B2

Procedure details

Zinc dust, <10 micron (2.227 g, 34.1 mmol) was suspended in THF (5 ml), and 1,2-dibromoethane (0.090 ml, 1.048 mmol) was added. The mixture was stirred for 10 min at 70° C. It was then cooled to room temperature, and TMS-Cl (0.100 ml, 0.786 mmol) was added. After 30 min at room temperature, the activated zinc was cooled to 0° C., and methyl 4-(bromomethyl)benzoate) (6.00 g, 26.2 mmol) in THF (20 ml) was added drop-wise over 75 min (˜2 mL every ˜5-7 min). After stirring for another 1 h at 0° C., another portion of THF (25 ml) was added to dilute to ˜0.5 M. The gray suspension was allowed to stand so the remaining zinc solid would settle, and the supernatant was used as bromo[4-(methoxycarbonyl)benzyl]zinc (0.5 M in THF). Palladium(II) acetate (103 mg, 0.457 mmol), and 2-dicylochexylphosphino-2′,6′-dimethoxy-1′,1′,biphenyl (375 mg, 0.915 mmol) were combined in a flask, sealed, and flushed with nitrogen (2×). Degassed THF (15 ml), 2-bromothiazole (0.408 ml, 4.57 mmol), and the freshly prepared 0.5 M bromo[4-(methoxycarbonyl)benzyl]zinc in THF (27.4 ml, 13.72 mmol) were added, and the reaction was stirred at room temperature overnight. The reaction was diluted with saturated NH4Cl and water before being extracted with EtOAc (2×). The combined organic layers were washed with brine, dried over MgSO4, filtered and concentrated in vacuo. Flash chromatography (0-50% EtOAc/hexanes) afforded methyl 4-(1,3-thiazol-2-ylmethyl)benzoate (1.06 g, 4.54 mmol, 99%) as a yellow oil that crystallized upon standing. MS ESI: [M+H]+ m/z 234.0.

[Compound]

Name

2-dicylochexylphosphino-2′,6′-dimethoxy-1′,1′,biphenyl

Quantity

375 mg

Type

reactant

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

BrCCBr.[Si](Cl)(C)(C)C.Br[CH2:11][C:12]1[CH:21]=[CH:20][C:15]([C:16]([O:18][CH3:19])=[O:17])=[CH:14][CH:13]=1.Br[Zn]CC1C=CC(C(OC)=O)=CC=1.Br[C:36]1[S:37][CH:38]=[CH:39][N:40]=1>C1COCC1.[NH4+].[Cl-].O.[Zn].C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[S:37]1[CH:38]=[CH:39][N:40]=[C:36]1[CH2:11][C:12]1[CH:21]=[CH:20][C:15]([C:16]([O:18][CH3:19])=[O:17])=[CH:14][CH:13]=1 |f:6.7,10.11.12|

|

Inputs

Step One

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Zn]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Zn]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Zn]

|

Step Five

[Compound]

|

Name

|

2-dicylochexylphosphino-2′,6′-dimethoxy-1′,1′,biphenyl

|

|

Quantity

|

375 mg

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

103 mg

|

|

Type

|

catalyst

|

|

Smiles

|

C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

|

Step Six

|

Name

|

|

|

Quantity

|

0.408 mL

|

|

Type

|

reactant

|

|

Smiles

|

BrC=1SC=CN1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Br[Zn]CC1=CC=C(C=C1)C(=O)OC

|

|

Name

|

|

|

Quantity

|

27.4 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

|

Name

|

|

|

Quantity

|

15 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Seven

|

Name

|

|

|

Quantity

|

25 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Eight

|

Name

|

|

|

Quantity

|

0.09 mL

|

|

Type

|

reactant

|

|

Smiles

|

BrCCBr

|

Step Nine

|

Name

|

|

|

Quantity

|

0.1 mL

|

|

Type

|

reactant

|

|

Smiles

|

[Si](C)(C)(C)Cl

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrCC1=CC=C(C(=O)OC)C=C1

|

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Eleven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Br[Zn]CC1=CC=C(C=C1)C(=O)OC

|

Step Twelve

|

Name

|

|

|

Quantity

|

5 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

70 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was stirred for 10 min at 70° C

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

It was then cooled to room temperature

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After 30 min at room temperature

|

|

Duration

|

30 min

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After stirring for another 1 h at 0° C.

|

|

Duration

|

1 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

to dilute to ˜0.5 M

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

sealed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

flushed with nitrogen (2×)

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the reaction was stirred at room temperature overnight

|

|

Duration

|

8 (± 8) h

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

before being extracted with EtOAc (2×)

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined organic layers were washed with brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over MgSO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuo

|

Outcomes

Product

Details

Reaction Time |

10 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 0% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

S1C(=NC=C1)CC1=CC=C(C(=O)OC)C=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 4.54 mmol | |

| AMOUNT: MASS | 1.06 g | |

| YIELD: PERCENTYIELD | 99% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |